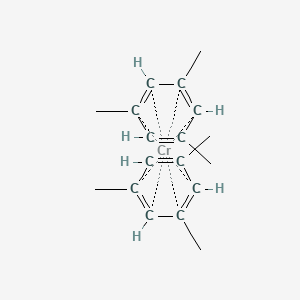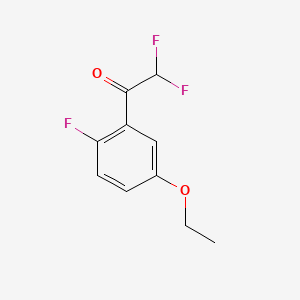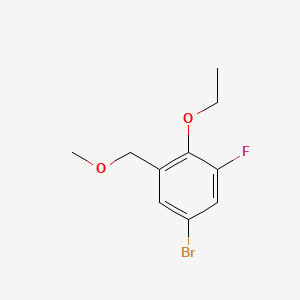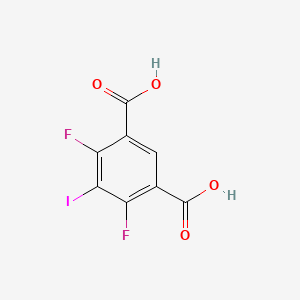
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a hydroxy group, and a naphthyl group connected via an acrylamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-Fluoro-3-hydroxybenzaldehyde: This intermediate can be synthesized through the selective fluorination of 3-hydroxybenzaldehyde.
Synthesis of 4-Fluoro-3-hydroxycinnamic acid: The aldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid to form the corresponding cinnamic acid derivative.
Formation of the Acrylamide: The cinnamic acid derivative is converted to the acrylamide through an amidation reaction with naphthalen-1-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxo-phenyl-n-naphthalen-1-yl-acrylamide.
Reduction: Formation of 3-(4-fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors on cancer cells to induce apoptosis.
類似化合物との比較
Similar Compounds
3-(4-Fluoro-3-hydroxy-phenyl)-n-phenyl-acrylamide: Lacks the naphthyl group, which may affect its reactivity and biological activity.
3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide: Similar structure but with a saturated propionamide linkage instead of the acrylamide double bond.
4-Fluoro-3-hydroxycinnamic acid: Precursor in the synthesis of the target compound, lacks the amide linkage.
Uniqueness
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is unique due to its combination of functional groups, which imparts specific chemical properties and biological activities. The presence of the fluoro and hydroxy groups on the phenyl ring, along with the naphthyl group and acrylamide linkage, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H14FNO2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
(E)-3-(4-fluoro-3-hydroxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
InChIキー |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)F)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC(=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)


![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)




![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)

